[1,3-dimethyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl](4-methylpiperidin-1-yl)methanone
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Overview
Description
1,3-DIMETHYL-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YLMETHANONE is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrazolo[3,4-b]pyridine core, which is known for its diverse biological activities
Preparation Methods
The synthesis of 1,3-DIMETHYL-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YLMETHANONE involves multiple steps, starting with the preparation of the pyrazolo[3,4-b]pyridine core This can be achieved through cyclization reactions involving appropriate precursorsIndustrial production methods may involve optimizing these synthetic routes for scalability and cost-effectiveness .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The pyrazolo[3,4-b]pyridine core can be reduced to modify its electronic properties.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the molecule, depending on the reagents and conditions used. Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles
Scientific Research Applications
1,3-DIMETHYL-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific biological pathways.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazolo[3,4-b]pyridine core can bind to active sites, modulating the activity of the target proteins. The thienyl and methylpiperidino groups may enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the biological context and the specific targets being studied .
Comparison with Similar Compounds
Similar compounds include other pyrazolo[3,4-b]pyridine derivatives with different substituents. These compounds may share some biological activities but differ in their potency, selectivity, and pharmacokinetic properties. Examples of similar compounds include:
1,3,4-Thiadiazole derivatives: Known for their antimicrobial and anticancer activities.
Thiazole derivatives: Exhibiting diverse biological activities, including antiviral and anti-inflammatory effects
Properties
Molecular Formula |
C19H22N4OS |
---|---|
Molecular Weight |
354.5 g/mol |
IUPAC Name |
(1,3-dimethyl-6-thiophen-2-ylpyrazolo[3,4-b]pyridin-4-yl)-(4-methylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C19H22N4OS/c1-12-6-8-23(9-7-12)19(24)14-11-15(16-5-4-10-25-16)20-18-17(14)13(2)21-22(18)3/h4-5,10-12H,6-9H2,1-3H3 |
InChI Key |
MXLMSHXBSSGDBT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC(=NC3=C2C(=NN3C)C)C4=CC=CS4 |
Origin of Product |
United States |
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